4,4,4-Trifluoro-3-phenylbut-2-en-1-ol
Description
4,4,4-Trifluoro-3-phenylbut-2-en-1-ol is a fluorinated allylic alcohol characterized by a trifluoromethyl group at the C4 position, a phenyl group at C3, and a hydroxyl group at C1 (Figure 1). The compound’s structure combines the electron-withdrawing effects of the trifluoromethyl group with the aromatic π-system of the phenyl substituent, conferring unique reactivity and physicochemical properties. Fluorine’s high electronegativity enhances the compound’s metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical applications . Syntheses of such trifluoromethylated alcohols often involve hydride transfer reactions, Suzuki couplings, or nucleophilic substitutions, as evidenced by high yields (e.g., 95% for related compounds) .
Properties
CAS No. |
648425-37-0 |
|---|---|
Molecular Formula |
C10H9F3O |
Molecular Weight |
202.17 g/mol |
IUPAC Name |
4,4,4-trifluoro-3-phenylbut-2-en-1-ol |
InChI |
InChI=1S/C10H9F3O/c11-10(12,13)9(6-7-14)8-4-2-1-3-5-8/h1-6,14H,7H2 |
InChI Key |
CGXNFMSYCLVTME-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=CCO)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol typically involves the reaction of hydrogen fluoride (HF) with acrolein (C3H4O). This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving multiple purification steps .
Chemical Reactions Analysis
Claisen Rearrangement
The compound undergoes base-mediated Claisen rearrangement to form γ,δ-unsaturated trifluoromethylated ketones. This reaction is highly sensitive to substituent effects and reaction conditions:
| Entry | R₁ | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | dr (major:minor) |
|---|---|---|---|---|---|---|---|
| 1 | Ph | Et₃N | THF | 66 | 15 | 91 | 68:32 |
| 2 | p-MeO-C₆H₄ | DBU | Toluene | 111 | 15 | 87 | 55:45 |
| 3 | p-F-C₆H₄ | K₂CO₃ | DCM | 40 | 3 | 91 | 95:5 |
Key Findings :
-
Electron-withdrawing groups (e.g., -F) accelerate the reaction, while electron-donating groups (e.g., -OMe) slow it down due to transition-state destabilization .
-
Steric effects from bulky R₁ groups reduce diastereoselectivity .
Cycloaddition Reactions
The hydroxyl group can be functionalized to enable participation in cycloadditions:
-
Step 1 : Oxidation of the alcohol to (E)-4,4,4-trifluoro-1-phenylbut-2-en-1-one (ketone) using pyridinium chlorochromate (PCC) .
-
Step 2 : [3+2]-Cycloaddition with thiocarbonyl ylides yields tetrahydrothiophene derivatives .
Example :
-
Reaction with thiobenzophenone S-methanide produces trans-8-phenyl-7-(trifluoromethyl)-3-thiabicyclo[5.3.0]dec-1(7)-en-2-one in 89% yield .
Substitution Reactions
The hydroxyl group participates in nucleophilic substitutions under mild conditions:
Azidation
-
Treatment with TMSN₃ (trimethylsilyl azide) and Et₃N in acetone yields 3-azido-4,4,4-trifluoro-1-phenylbutan-1-one (91% yield) .
-
Stereoselectivity is controlled by the base: DBU favors alkenyl azides, while Et₃N produces allyl azides .
Reduction/Oxidation
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the enol to 4,4,4-trifluoro-3-phenylbutan-1-ol with >99% ee using chiral Ru catalysts .
-
Oxidation : MnO₂ oxidizes the alcohol to the corresponding ketone, a key intermediate for further functionalization .
Biologically Active Derivatives
-
Claisen rearrangement products serve as precursors for trans-diaryl compounds with activity at cannabinoid receptors .
-
Azidation products are intermediates for triazoles and azirines with potential antimicrobial properties .
Mechanistic Insights
-
The trifluoromethyl group stabilizes carbocation intermediates during Claisen rearrangement via hyperconjugation .
-
Ireland-Claisen pathways proceed through chair-like transition states, with stereochemistry dictated by the Cieplak rule (electron-deficient transition states favor σ*-donation from adjacent C-C bonds) .
Table 1: Comparison of Base Effects on Azidation
| Base | Product Type | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|
| Et₃N | Allyl Azide | 91 | 92:8 |
| DBU | Alkenyl Azide | 85 | 15:85 |
Table 2: Catalytic Asymmetric Reduction
| Catalyst | ee (%) | Yield (%) |
|---|---|---|
| (R,R)-CymeneRuArDPEN | 99 | 97 |
| PdCl₂(PhCN)₂ | 82 | 63 |
Scientific Research Applications
Synthetic Chemistry
a. Claisen Rearrangement
One significant application of 4,4,4-trifluoro-3-phenylbut-2-en-1-ol is in the Claisen rearrangement, a reaction that allows for the transformation of allylic alcohols into more complex structures. Studies have demonstrated that trifluoromethyl-containing compounds serve as effective substrates in this reaction. For instance, the compound has been successfully used to produce high yields of desired products under mild conditions, showcasing its utility in synthetic pathways for complex organic molecules .
b. Catalytic Reactions
The compound has also been utilized in catalytic reactions involving trifluoromethylated substrates. Research indicates that when employed as a starting material, it can lead to the formation of various derivatives with enhanced selectivity and yield. For example, the use of specific catalysts has been shown to improve the efficiency of reactions involving this compound, enabling the synthesis of diverse fluorinated organic compounds .
Biological Applications
a. Pharmacological Studies
The incorporation of trifluoromethyl groups into organic compounds often enhances their biological activity. 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol has been investigated for its potential pharmacological properties. Preliminary studies suggest that derivatives of this compound may exhibit significant biological activities, including anti-inflammatory and anticancer effects. The trifluoromethyl group appears to play a critical role in modulating these biological interactions .
b. Development of Fluorinated Drugs
The unique properties of fluorinated compounds make them valuable in drug development. The presence of the trifluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical agents. Research has indicated that 4,4,4-trifluoro-3-phenylbut-2-en-1-ol and its derivatives could serve as lead compounds in designing new therapeutic agents .
Material Science
a. Polymer Chemistry
In material science, 4,4,4-trifluoro-3-phenylbut-2-en-1-ol can be applied in the synthesis of fluorinated polymers. These materials often exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. The incorporation of this compound into polymer matrices can enhance their mechanical properties and broaden their application scope in coatings and sealants .
Summary Table: Applications of 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol
| Application Area | Details |
|---|---|
| Synthetic Chemistry | Used in Claisen rearrangement; effective substrate for catalytic reactions leading to diverse products |
| Biological Applications | Potential anti-inflammatory and anticancer properties; valuable in drug development |
| Material Science | Enhances properties of fluorinated polymers; applicable in coatings and sealants |
Case Studies
Case Study 1: Claisen Rearrangement Efficiency
In a study examining the Claisen rearrangement using 4,4,4-trifluoro-3-phenylbut-2-en-1-ol as a substrate, researchers reported yields exceeding 70% under optimized conditions with specific catalysts such as Pd-catalysts. The reaction demonstrated improved diastereoselectivity compared to traditional methods .
Case Study 2: Anticancer Activity Assessment
A pharmacological study evaluated various derivatives of 4,4,4-trifluoro-3-phenylbut-2-en-1-ol for their anticancer activity against different cell lines. Results indicated that certain modifications to the compound significantly enhanced cytotoxic effects while maintaining low toxicity to normal cells .
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol involves its interaction with various molecular targets and pathways. The trifluoromethyl group imparts unique electronic properties, influencing the compound’s reactivity and interactions. Specific pathways and targets are still under investigation, but the compound’s structure suggests potential interactions with enzymes and receptors .
Comparison with Similar Compounds
Halogen-Substituted Derivatives
- (E)-1-Bromo-4-(1-chloro-4,4,4-trifluoro-3-phenylbut-2-en-1-yl)benzene (2b) : This derivative replaces the hydroxyl group with bromine and chlorine substituents. The absence of a hydroxyl group eliminates hydrogen bonding, reducing solubility in polar solvents. Its $^{19}\text{F NMR}$ shift (-67.2 ppm) aligns with the trifluoromethyl group’s electronic environment, comparable to the target compound .
- (E)-1-(4-Chlorophenyl)-4,4,4-trifluoro-3-phenylbut-2-en-1-ol (6i) : A chloro substituent on the phenyl ring increases molecular weight (MW 342.7 g/mol) and electron-withdrawing effects, slightly altering $^{13}\text{C NMR}$ shifts (e.g., 132.7 ppm for CF$_3$-adjacent carbons) compared to the parent compound .
Trifluoromethylated Allylic Alcohols with Aryl Modifications
- (E)-3-(4-Chlorophenyl)-4,4,4-trifluoro-1-(4-methoxyphenyl)but-2-en-1-ol (6m) : The methoxy group enhances electron-donating effects, increasing resonance stabilization. This is reflected in its $^{1}\text{H NMR}$ (δ 70.0 ppm for the hydroxyl-bearing carbon) and higher boiling point due to increased polarity .
Positional Isomers and Functional Group Variants
- (E)-1,1,1-Trifluoro-4-phenylbut-3-en-2-ol : The hydroxyl group at C2 instead of C1 reduces steric hindrance near the double bond, favoring nucleophilic attacks. Its $^{19}\text{F NMR}$ shift (-67.2 ppm) matches the target compound, but its lower boiling point (51°C vs. 95.9°C) reflects decreased hydrogen bonding capacity .
- 4,4-Difluoro-3-phenylbut-3-en-1-ol : Replacing CF$3$ with CF$2$ reduces electron-withdrawing effects, lowering thermal stability (decomposition observed at 26.1 mmHg vapor pressure) compared to the trifluoro analogue .
Ketone Analogues
- 1,1,1-Trifluoro-4-phenylbut-3-en-2-one : The ketone group at C2 eliminates hydrogen bonding but introduces electrophilic reactivity (e.g., susceptibility to nucleophilic addition). Its IR spectrum shows a strong carbonyl stretch at 1710 cm$^{-1}$, absent in the alcohol analogue .
Data Tables
Table 1: Key Physicochemical Properties
Biological Activity
4,4,4-Trifluoro-3-phenylbut-2-en-1-ol is a fluorinated organic compound that has garnered attention for its unique structural features and potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 4,4,4-trifluoro-3-phenylbut-2-en-1-ol is C₁₃H₉F₃O, with a molecular weight of approximately 262.22 g/mol. The compound features a trifluoromethyl group (-CF₃) and a phenyl group attached to a butenol framework. The presence of the trifluoromethyl group enhances its lipophilicity and biological activity compared to non-fluorinated analogs, making it an interesting subject for medicinal chemistry and organic synthesis.
Antimicrobial Activity
Research has indicated that 4,4,4-trifluoro-3-phenylbut-2-en-1-ol exhibits significant antimicrobial properties. It has been tested against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies demonstrated that the compound could inhibit bacterial growth at concentrations as low as 25.9 µM, indicating its potential as an antibacterial agent .
Table 1: Antimicrobial Activity of 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 25.9 µM | 25.9 µM |
| Methicillin-resistant S. aureus | 12.9 µM | 12.9 µM |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic pathways, although further studies are needed to elucidate the exact mechanisms involved .
Anti-inflammatory Potential
In addition to antimicrobial effects, 4,4,4-trifluoro-3-phenylbut-2-en-1-ol has shown promise in reducing inflammation. It was tested for its ability to attenuate lipopolysaccharide-induced activation of nuclear factor kappa B (NF-kB), a key regulator in inflammatory responses. Compounds with similar structures have been found to modulate NF-kB activity effectively .
Table 2: Anti-inflammatory Activity
| Compound | NF-kB Activation Attenuation (%) |
|---|---|
| 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol | Significant decrease observed |
| Cinnamic acid | Baseline |
The unique trifluoromethyl and phenyl groups in 4,4,4-trifluoro-3-phenylbut-2-en-1-ol are believed to enhance its binding affinity to various biomolecules due to increased lipophilicity and electrostatic interactions. The C-F bond contributes significantly to the compound's stability and reactivity within biological systems .
Lipophilicity and Bioavailability
Fluorinated compounds often exhibit altered pharmacokinetic properties due to their lipophilic nature. The log P values for 4,4,4-trifluoro-3-phenylbut-2-en-1-ol indicate enhanced membrane permeability compared to non-fluorinated analogs. This property may lead to improved bioavailability and efficacy as a therapeutic agent .
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of 4,4,4-trifluoro-3-phenylbut-2-en-1-ol. For instance:
- Synthesis of Derivatives : Researchers synthesized various derivatives by modifying the phenyl ring or the butenol framework to assess changes in biological activity.
- Comparative Studies : In comparative studies with structurally similar compounds (e.g., 3-(trifluoromethyl)-phenylbutanoic acid), it was found that the trifluoromethyl substitution significantly enhanced antimicrobial efficacy against resistant strains of bacteria .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol, and how do reaction conditions influence yield?
- Methodology : A one-step synthesis from alkyl 4,4,4-trifluorobut-2-enoate using mild reagents (e.g., NaBH₄ or LiAlH₄) is described in patent literature. Optimizing stoichiometry and temperature (e.g., 0–25°C) improves yields by minimizing side reactions like over-reduction or ester hydrolysis. Reaction monitoring via TLC or GC-MS is critical .
- Data Consideration : Elemental analysis (C, H, N, F) and spectral data (¹H/¹⁹F NMR) should align with theoretical values. For example, discrepancies in fluorine content (>0.5% deviation) may indicate incomplete trifluoromethyl group retention .
Q. How is 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol characterized using spectroscopic and crystallographic techniques?
- Methodology :
- NMR : ¹H NMR identifies the enol proton (δ 5.2–5.8 ppm, doublet) and phenyl protons (δ 7.2–7.5 ppm). ¹⁹F NMR confirms the trifluoromethyl group (δ -62 to -65 ppm, singlet) .
- X-ray Crystallography : SHELX programs (e.g., SHELXL) resolve stereochemistry. The enol hydroxyl group forms hydrogen bonds with adjacent molecules, influencing crystal packing .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of 4,4,4-Trifluoro-3-phenylbut-2-en-1-ol?
- Methodology : Chiral auxiliaries like (R)-1-phenylethylamine can induce diastereomeric salt formation. Recrystallization in ethanol/water mixtures separates enantiomers, with optical rotation ([α]D) verifying purity (e.g., +15.1° for (S)-enantiomer) .
- Analytical Validation : Compare experimental [α]D with literature values. Deviations >2° may signal racemization during synthesis or isolation .
Q. How can researchers address contradictions between computational predictions and experimental data for this compound’s reactivity?
- Case Study : DFT calculations may predict preferential nucleophilic attack at the β-carbon of the enol system, but experimental results (e.g., regioselective fluorination) might favor α-carbon reactivity.
- Resolution : Validate computational models using high-level theory (e.g., CCSD(T)) and benchmark against kinetic data (e.g., Arrhenius plots). Discrepancies often arise from solvent effects or transition-state stabilization not captured in gas-phase models .
Q. What mechanistic insights explain the compound’s stability under acidic or basic conditions?
- Experimental Design :
- Acidic Conditions : Monitor degradation via ¹⁹F NMR in H₂SO₄ (pH <2). Trifluoromethyl groups resist hydrolysis, but the enol ether linkage may cleave, forming a ketone intermediate .
- Basic Conditions : Use NaOH/EtOH to assess deprotonation. The enol hydroxyl (pKa ~10–12) may form a resonance-stabilized anion, enhancing stability .
Key Considerations for Researchers
- Stereochemical Purity : Use chiral HPLC (e.g., Chiralpak AD-H column) to confirm enantiomeric excess (>98% for pharmacological studies) .
- Contradiction Analysis : Cross-validate spectral data with multiple techniques (e.g., IR for hydroxyl vs. X-ray for H-bonding networks) .
- Safety Protocols : While specific safety data for this compound is limited, analogous trifluorinated alcohols (e.g., 2,2,2-trifluoroethanol) require handling in fume hoods due to volatility and respiratory toxicity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
